molecular formula C15H14N4O2S B4239395 2-benzyl-5-[4-(methylsulfonyl)phenyl]-2H-tetrazole

2-benzyl-5-[4-(methylsulfonyl)phenyl]-2H-tetrazole

Cat. No. B4239395
M. Wt: 314.4 g/mol
InChI Key: GBSVUNMYZXRPRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-5-[4-(methylsulfonyl)phenyl]-2H-tetrazole, also known as MTA, is a tetrazole derivative that has been studied for its potential use in various scientific research applications, particularly in the field of neuroscience. MTA has been found to have a unique mechanism of action that makes it a promising candidate for further investigation.

Mechanism of Action

2-benzyl-5-[4-(methylsulfonyl)phenyl]-2H-tetrazole has been found to act as a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). This transporter is responsible for the uptake of monoamines, such as dopamine, into synaptic vesicles. By inhibiting VMAT2, this compound prevents the release of dopamine from these vesicles, leading to a decrease in dopamine levels in the synaptic cleft.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In animal studies, this compound has been found to decrease dopamine levels in the brain, leading to a decrease in locomotor activity. It has also been found to decrease the release of dopamine in response to certain stimuli, such as amphetamine.

Advantages and Limitations for Lab Experiments

One advantage of using 2-benzyl-5-[4-(methylsulfonyl)phenyl]-2H-tetrazole in lab experiments is its selectivity for VMAT2. This makes it a useful tool for studying the role of dopamine in various physiological processes. However, one limitation of using this compound is that it may not be suitable for all experimental paradigms, as its effects on dopamine levels may vary depending on the specific experimental conditions.

Future Directions

There are a number of future directions for research on 2-benzyl-5-[4-(methylsulfonyl)phenyl]-2H-tetrazole. One area of interest is the potential use of this compound as a treatment for disorders characterized by elevated dopamine levels, such as schizophrenia. Additionally, further investigation of the mechanism of action of this compound may lead to the development of new drugs that target VMAT2. Finally, this compound may be a useful tool for studying the role of dopamine in various physiological processes, including reward and addiction.

Scientific Research Applications

2-benzyl-5-[4-(methylsulfonyl)phenyl]-2H-tetrazole has been studied for its potential use in various scientific research applications, particularly in the field of neuroscience. It has been found to have a unique mechanism of action that makes it a promising candidate for further investigation.

properties

IUPAC Name

2-benzyl-5-(4-methylsulfonylphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-22(20,21)14-9-7-13(8-10-14)15-16-18-19(17-15)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSVUNMYZXRPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN(N=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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